2-Methyl-1-propanol

Description

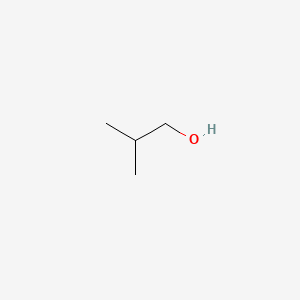

Isobutanol is an alkyl alcohol that is propan-1-ol substituted by a methyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite. It is a primary alcohol and an alkyl alcohol. It derives from a hydride of an isobutane.

Isobutanol is a natural product found in Angelica gigas, Tuber melanosporum, and other organisms with data available.

isobutanol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13259-29-5 (hydrochloride salt), 3453-79-0 (aluminum salt), 7425-80-1 (titanium(+4) salt) | |

| Record name | Isobutyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021759 | |

| Record name | 2-Methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless, oily liquid with a sweet, musty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a penetrating, winey odour, Colorless, oily liquid with a sweet, musty odor. | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

225 °F at 760 mmHg (NTP, 1992), 108 °C, 108.00 to 109.00 °C. @ 760.00 mm Hg, 227 °F | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

82 °F (NTP, 1992), 82 °F, Flash points: 28 °C, closed cup; 37.78 °C, open cup, 28 °C c.c. | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 61 °F (NTP, 1992), In water, 66.5-90.9 g/L at 25 °C, In water, 8.5X10+4 mg/L at 25 °C, Solubility in water at 20 °C: 8.5 wt%, Soluble in carbon tetrachloride, For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page., 85 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, miscible with alcohol, ether; soluble in water 1 ml in 140 ml, 10% | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8018 g/cu cm at 24 °C, Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F, Relative density (water = 1): 0.80, 0.799-0.801, 0.8, 0.80 | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.55, 2.55 | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 71.1 °F ; 9 mmHg at 68 °F (NTP, 1992), 10.4 [mmHg], 10.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, oily liquid, Clear, colorless, refractive liquid | |

CAS No. |

78-83-1, 68989-27-5 | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-13-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F9Z98TEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NP92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-162 °F (NTP, 1992), -108 °C, -162 °F | |

| Record name | ISOBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/676 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-Methyl-1-propanol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-propanol

Authored by a Senior Application Scientist

Introduction: Defining 2-Methyl-1-propanol

2-Methyl-1-propanol, systematically named 2-methylpropan-1-ol by IUPAC, is a primary alcohol and an important organic compound.[1][2][3] Commonly known as isobutanol or isobutyl alcohol, it is a colorless, flammable liquid with a characteristic sweet odor.[1][3][4] It is one of the four isomers of butanol, alongside n-butanol, 2-butanol, and tert-butanol.[1][3] The molecular formula for 2-Methyl-1-propanol is C₄H₁₀O, and its structure features a hydroxyl group attached to a branched alkyl chain.[1][2][5] This branched structure imparts distinct physical and chemical properties compared to its straight-chain isomer, n-butanol, influencing its applications as a solvent and a chemical intermediate.[1][6][7]

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Methyl-1-propanol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Part 1: Core Physical and Spectroscopic Properties

The physical characteristics of a compound are fundamental to its handling, application, and purification. 2-Methyl-1-propanol is a liquid under standard conditions, a property dictated by its molecular weight and the hydrogen bonding afforded by the hydroxyl group.[8]

Fundamental Physical Data

The following table summarizes the key physical properties of 2-Methyl-1-propanol, compiled from various authoritative sources. These values are crucial for designing experimental setups, performing safety assessments, and predicting behavior in various physical processes.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methylpropan-1-ol | [1][3] |

| Synonyms | Isobutanol, Isobutyl Alcohol | [1][9][10] |

| CAS Number | 78-83-1 | [11][12] |

| Molecular Formula | C₄H₁₀O | [1][12] |

| Molecular Weight | 74.12 g/mol | [3][13][14] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Sweet, characteristic | [2][4] |

| Melting Point | -108 °C (165 K) | [1][3][8] |

| Boiling Point | 107.89 °C (381.04 K) | [1][8][9] |

| Density | 0.802 g/cm³ (at 20 °C) | [1][2][15] |

| Solubility in Water | 70 - 85 g/L (at 20-25 °C) | [8][11] |

| Vapor Pressure | 8 - 10 mmHg (at 20-25 °C) | [8][14] |

| Vapor Density | 2.55 (air = 1) | [14][16] |

| Flash Point | 28 - 37 °C | [1][4][8][17] |

| Autoignition Temp. | 400 - 415 °C | [1][11][15] |

| Refractive Index (n₂₀/D) | 1.396 | [9][18] |

| Viscosity (Dynamic) | 3.1 - 3.95 mPa·s (at 20 °C) | [3][11][15] |

| Log P (Octanol/Water) | 0.76 - 0.8 | [1][8] |

Part 2: Chemical Reactivity and Synthetic Pathways

As a primary alcohol, 2-Methyl-1-propanol exhibits reactivity characteristic of its class, centered around the hydroxyl (-OH) functional group. It can undergo oxidation, esterification, dehydration, and substitution reactions. These transformations are foundational to its use as a precursor in organic synthesis.[4][19]

Oxidation

The oxidation of 2-Methyl-1-propanol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This selectivity is a cornerstone of synthetic strategy.

-

To Aldehyde: Using milder oxidizing agents, such as Pyridinium chlorochromate (PCC), allows for the controlled oxidation to 2-methylpropanal (isobutyraldehyde).

-

To Carboxylic Acid: Stronger oxidizing agents, like potassium dichromate in the presence of sulfuric acid, will oxidize the primary alcohol completely to isobutyric acid.[20]

The choice of oxidant is critical; stronger agents proceed through the aldehyde hydrate intermediate, which is then further oxidized to the carboxylic acid.

Caption: Oxidation pathways of 2-Methyl-1-propanol.

Esterification

2-Methyl-1-propanol reacts with carboxylic acids in a process known as Fischer esterification to produce isobutyl esters, which are valuable as solvents and fragrances.[1][20] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible.

The causality behind the experimental design is to shift the reaction equilibrium toward the product side. This is achieved by either using an excess of one reactant (often the alcohol) or by removing water as it is formed, typically through azeotropic distillation with a Dean-Stark apparatus.

Caption: Fischer esterification of 2-Methyl-1-propanol.

Experimental Protocol: Synthesis of Isobutyl Acetate

This protocol describes a self-validating system for synthesizing isobutyl acetate, a common fragrance and solvent. The validation comes from the distinct properties of the product (odor, boiling point) compared to the starting materials.

-

Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle.

-

Reagent Charging: To the flask, add 2-Methyl-1-propanol and a molar equivalent of glacial acetic acid. Slowly and carefully, add a catalytic amount (approx. 5% of the alcohol volume) of concentrated sulfuric acid. Add boiling chips to ensure smooth boiling.

-

Reflux: Heat the mixture to reflux for 1-2 hours. The reflux temperature allows the reaction to proceed at a reasonable rate without loss of volatile materials.

-

Workup - Neutralization: Allow the mixture to cool. Transfer it to a separatory funnel and wash sequentially with:

-

Cold water (to remove the bulk of the acid and unreacted alcohol).

-

5% sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any remaining acetic acid; perform cautiously due to CO₂ evolution).

-

Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer and aid separation.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove residual water.

-

Purification: Decant or filter the ester from the drying agent and purify by simple distillation. Collect the fraction boiling at approximately 118 °C, which corresponds to isobutyl acetate.

Dehydration

The acid-catalyzed dehydration of 2-Methyl-1-propanol results in the formation of an alkene. This elimination reaction typically yields 2-methylpropene (isobutene).[20] The reaction proceeds via a carbocation intermediate. Although a primary carbocation would be expected initially, it rapidly rearranges via a hydride shift to the more stable tertiary carbocation before proton loss.

Caption: Dehydration mechanism of 2-Methyl-1-propanol.

Part 3: Safety and Handling

2-Methyl-1-propanol is a flammable liquid and vapor.[11][21][22] Its flash point is relatively low, meaning it can form ignitable mixtures with air at ambient temperatures.[1][8] Vapors are heavier than air and may travel to a source of ignition and flash back.[11][22]

Key Hazards:

-

Flammability: Flammable liquid (Category 3).[11][23] Keep away from heat, sparks, open flames, and hot surfaces.[11][24]

-

Eye Damage: Causes serious eye damage (Category 1).[11][23] Eye protection is mandatory.

-

Respiratory Irritation: May cause respiratory irritation.[9][21]

-

Drowsiness or Dizziness: May cause drowsiness or dizziness.[9][21]

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9][21]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[11][23]

-

Store in a cool, dry, well-ventilated place in tightly closed containers.[9][11]

Conclusion

2-Methyl-1-propanol is a versatile chemical with well-defined physical properties and predictable chemical reactivity. Its branched structure influences its boiling point, solubility, and the products of its chemical transformations. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research, development, and industrial applications. The provided protocols and mechanistic insights serve as a foundation for practical application, grounded in the principles of organic chemistry.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Isobutanol. Retrieved from [Link]

-

OECD Existing Chemicals Database. (n.d.). ISOBUTANOL CAS N°: 78-83-1. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Isobutanol. Retrieved from [Link]

-

Univar Solutions. (n.d.). Isobutanol, Technical Grade, Liquid, 369 lb Drum. Retrieved from [Link]

-

chemeurope.com. (n.d.). Isobutanol. Retrieved from [Link]

-

Stenutz. (n.d.). 2-methyl-1-propanol. Retrieved from [Link]

-

Aditya Dye Chem. (n.d.). Isobutanol (Isobutyl Alcohol). Retrieved from [Link]

-

RXSOl GROUP. (n.d.). Isobutanol. Retrieved from [Link]

-

Stenutz. (n.d.). isobutanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol ROTIPURAN®. Retrieved from [Link]

-

Chemcess. (2024). 2-Methyl-1-propanol: Properties, Production And Uses. Retrieved from [Link]

-

MIDSIS-TROCS. (2023). ISOBUTANOL — Maritime Integrated Decision Support Information System on Transport of Chemical Substances. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

-

YouTube. (2024). Reactivity order towards HBr: 2-butanol, 2-methyl-1-propanol, 2-methyl-2-propanol. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2010). Autoignition Temperature Data for Methanol, Ethanol, Propanol, 2-Butanol, 1-Butanol, and 2-Methyl-2,4-pentanediol. Retrieved from [Link]

-

YouTube. (2022). Structural Formula for 2-Methyl-1-propanol (Isobutanol). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). Retrieved from [Link]

-

PubChem - NIH. (n.d.). Isobutanol | C4H10O | CID 6560. Retrieved from [Link]

Sources

- 1. Isobutanol - Wikipedia [en.wikipedia.org]

- 2. Isobutanol - Sciencemadness Wiki [sciencemadness.org]

- 3. Isobutanol [chemeurope.com]

- 4. 2-Methyl-1-propanol | 78-83-1 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. adityadyechem.com [adityadyechem.com]

- 7. Isobutanol | RXSOl GROUP [rxsolgroup.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. 2-Methyl-1-propanol | 78-83-1 | TCI AMERICA [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

- 12. 1-Propanol, 2-methyl- [webbook.nist.gov]

- 13. Isobutanol pure [itwreagents.com]

- 14. ISOBUTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. univarsolutions.com [univarsolutions.com]

- 16. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemicalbull.com [chemicalbull.com]

- 18. 2-methyl-1-propanol [stenutz.eu]

- 19. 2-Methyl-1-propanol CAS#: 78-83-1 [m.chemicalbook.com]

- 20. chemcess.com [chemcess.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. fishersci.com [fishersci.com]

- 23. chemos.de [chemos.de]

- 24. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-1-propanol for Scientific Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methyl-1-propanol, systematically named 2-methylpropan-1-ol and commonly known as isobutanol, is a primary alcohol that serves as a vital solvent, a versatile chemical intermediate, and a potential biofuel.[1][2] This colorless, flammable liquid possesses a characteristic odor and is an isomer of butanol.[2] It is found naturally in products of fermentation and in fusel oils.[3] In the realms of research and drug development, a thorough understanding of its chemical identity, physical properties, reactivity, and safe handling is paramount. This guide provides a comprehensive technical overview tailored for scientists and researchers, consolidating essential data, experimental insights, and safety protocols.

Core Identification and Molecular Structure

Precise identification is the foundation of all chemical research. 2-Methyl-1-propanol is cataloged under a unique CAS (Chemical Abstracts Service) number, ensuring its unambiguous identification in literature and databases.

-

Common Synonyms : Isobutanol, Isobutyl alcohol[3]

The molecular structure consists of a propane chain with a methyl group at the second carbon and a hydroxyl group at the first carbon.[6] This structure defines its chemical behavior as a primary alcohol.[7]

-

Linear Formula : (CH₃)₂CHCH₂OH

-

SMILES String : CC(C)CO

-

InChI : 1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3

-

InChI Key : ZXEKIIBDNHEJCQ-UHFFFAOYSA-N

Caption: Ball-and-stick model of the 2-Methyl-1-propanol molecule.

Physicochemical Properties

The physical and chemical properties of 2-Methyl-1-propanol dictate its suitability for various laboratory and industrial applications, from its use as a solvent to its behavior in reaction mixtures.

| Property | Value | Source(s) |

| Molecular Weight | 74.12 g/mol | [8] |

| Appearance | Colorless liquid | [3][8] |

| Odor | Characteristic, sweet | [8] |

| Boiling Point | 108 °C | [8] |

| Melting Point | -108 °C | |

| Density | 0.803 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.396 | [8] |

| Water Solubility | 70 g/L at 20 °C; miscible | [7][8] |

| Vapor Density | 2.55 (vs air) | |

| Flash Point | 85 - 100°F (29.4 - 37.8 °C) | [8] |

| Autoignition Temperature | 801 °F (427 °C) |

Synthesis and Industrial Production

While historically isolated from fusel oils produced during molasses fermentation, the primary industrial-scale production of 2-Methyl-1-propanol is now dominated by petrochemical processes.[3]

Hydroformylation of Propylene (Oxo Synthesis) This is the most efficient and cost-effective method for large-scale production.[3] It involves the reaction of propene with synthesis gas (a mixture of carbon monoxide and hydrogen) at high pressure and temperature, typically using rhodium or cobalt-based catalysts. This process yields a mixture of n-butanol and isobutanol.[3]

Caption: Workflow for the industrial synthesis of 2-Methyl-1-propanol via Oxo Synthesis.

Other Synthesis Routes

-

BASF Isobutanol Oil Synthesis : A historical method involving the conversion of carbon monoxide and hydrogen over a modified methanol synthesis catalyst. This process was less efficient and has been largely replaced.[3]

-

Guerbet Reaction : Higher alcohols can be produced from lower alcohols, though this is not a primary industrial route for isobutanol.

-

Biosynthesis : Advances in metabolic engineering have enabled the production of isobutanol from renewable feedstocks using microorganisms like Saccharomyces cerevisiae, positioning it as a potential biofuel.[8]

Chemical Reactivity and Key Reactions

As a primary alcohol, 2-Methyl-1-propanol undergoes a range of characteristic reactions, making it a versatile intermediate in organic synthesis.

-

Dehydration : It readily dehydrates to form 2-methylpropene (isobutene) when passed over a catalyst like γ-Al₂O₃ at high temperatures (300-350°C).[3] This reaction is a key source of isobutene, a valuable industrial chemical.

-

Oxidation : Strong oxidizing agents, such as dichromate in the presence of sulfuric acid, convert 2-Methyl-1-propanol to isobutyric acid.[3]

-

Esterification : It reacts with carboxylic acids, acid chlorides, and acid anhydrides to form isobutyl esters.[3] These esters often have pleasant aromas and are used as solvents and in the fragrance industry.[1]

-

Alkylation : It can be used in alkylation reactions with ammonia or amines to produce various alkylamines.[3]

-

Incompatibilities : 2-Methyl-1-propanol is incompatible with strong oxidizing agents, aluminum, alkali metals, and nitrides.[8] Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals and strong reducing agents.[8]

Applications in Research and Drug Development

The unique properties of 2-Methyl-1-propanol lend it to several applications within the scientific and pharmaceutical sectors.

-

Solvent : Its miscibility with common organic solvents and moderate polarity make it a useful solvent for a variety of reactions and extractions.[1][3] It is also used in HPLC applications.[4]

-

Chemical Intermediate : It serves as a precursor for the synthesis of other molecules. For instance, it is used to produce isobutyl acetate, a common solvent, and various plasticizers.[1] In pharmaceutical synthesis, related structures like 2-amino-2-methyl-1-propanol are valuable intermediates and pH buffering agents.[10][11] Fluorinated analogs, such as 2-fluoro-2-methyl-1-propanol, are used as building blocks to introduce fluorine into drug candidates, which can enhance properties like metabolic stability and bioavailability.[12]

-

Analytical Reagent : It may be used in the preparation of solutions for the quantification of inorganic phosphates via colorimetric methods.[8]

-

Biofuel Research : Due to its higher energy density and lower volatility compared to ethanol, isobutanol is a subject of intense research as a next-generation biofuel.[1]

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling 2-Methyl-1-propanol. It is a flammable liquid and can cause irritation.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| 🔥 | H226 | Flammable liquid and vapor | [13][14] |

| corrosive | H318 | Causes serious eye damage | [13][14] |

| ! | H315 | Causes skin irritation | [13][14] |

| ! | H335 | May cause respiratory irritation | [5][13] |

| ! | H336 | May cause drowsiness or dizziness | [5][13] |

Toxicological Data

Handling and First Aid

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side protection, and a lab coat.[13][15]

-

Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[5][15]

-

Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5][8] Keep the container tightly closed.[5]

-

Spills : Absorb spills with inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[13]

-

First Aid (Inhalation) : Move the person to fresh air.[15]

-

First Aid (Skin Contact) : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13][15]

-

First Aid (Eye Contact) : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[15][16]

-

First Aid (Ingestion) : Rinse mouth and consult a physician.[15][16]

Experimental Protocol: Dehydration to 2-Methylpropene

This protocol describes a general laboratory procedure for the dehydration of 2-Methyl-1-propanol, a fundamental reaction showcasing its chemical properties. The causality behind this choice is its high conversion and selectivity, demonstrating a key industrial transformation.[3]

Objective : To synthesize 2-methylpropene gas via the acid-catalyzed dehydration of 2-Methyl-1-propanol.

Materials :

-

2-Methyl-1-propanol

-

Concentrated Sulfuric Acid (H₂SO₄) or γ-Alumina (γ-Al₂O₃) beads

-

Distillation apparatus with a heating mantle

-

Gas collection system (e.g., gas syringe or pneumatic trough)

-

Ice bath

Procedure :

-

Apparatus Setup : Assemble a distillation apparatus. The reaction flask should be fitted with a dropping funnel and a condenser. The outlet of the condenser should be connected to a gas collection system.

-

Catalyst Addition : Place the catalyst (e.g., a few γ-Al₂O₃ beads or a small, carefully measured amount of concentrated H₂SO₄) into the reaction flask. Rationale: Sulfuric acid acts as a strong dehydrating agent and proton source to initiate the E1 elimination mechanism. Alumina provides a solid-phase catalytic surface for dehydration at higher temperatures.

-

Reactant Addition : Gently heat the catalyst in the flask. Slowly add 2-Methyl-1-propanol from the dropping funnel. Rationale: Slow addition and heating control the reaction rate, preventing vigorous boiling and ensuring a steady production of the gaseous product.

-

Reaction and Collection : The alcohol will dehydrate upon contact with the hot catalyst, producing 2-methylpropene gas. The gas will pass through the condenser (cooled with water) and can be collected. Rationale: The condenser ensures that any unreacted, volatile alcohol is condensed and returned to the reaction flask, increasing the yield of the desired gaseous product.

-

Safety : Perform the entire procedure in a well-ventilated fume hood. The product, 2-methylpropene, is a flammable gas.

Caption: Experimental workflow for the dehydration of 2-Methyl-1-propanol.

Conclusion

2-Methyl-1-propanol is a foundational chemical with a well-defined profile that ensures its continued importance in diverse scientific fields. Its straightforward structure, predictable reactivity as a primary alcohol, and versatile solvent properties make it an indispensable tool for researchers. From its large-scale industrial synthesis to its nuanced applications in pharmaceutical development and biofuel research, a comprehensive understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in a professional laboratory setting.

References

-

2-Methyl-1-propanol: Properties, Production And Uses - Chemcess. (2024-04-25). Available from: [Link]

-

Structural Formula for 2-Methyl-1-propanol (Isobutanol) - YouTube. (2022-07-27). Available from: [Link]

-

Showing Compound 2-Methyl-1-propanol (FDB003274) - FooDB. (2010-04-08). Available from: [Link]

-

The Essential Guide to 2-Methyl-1-propanol: Applications in Synthesis and Industry. Available from: [Link]

-

Isobutanol - Wikipedia. Available from: [Link]

-

Safety Data Sheet: 2-methylpropan-1-ol - Chemos GmbH&Co.KG. Available from: [Link]

-

Safety Data Sheet: 2-Methyl-1-propanol - Carl ROTH. Available from: [Link]

-

The Role of 2-Fluoro-2-methyl-1-propanol in Pharmaceutical Synthesis. Available from: [Link]

-

2 Amino 2 Methyl 1 Propanol Market Report | Global Forecast From 2025 To 2033 - Dataintelo. Available from: [Link]

- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Isobutanol - Wikipedia [en.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. 2-Methyl-1-propanol - Isobutanol, Isobutyl alcohol [sigmaaldrich.com]

- 5. 2-Methyl-1-propanol | 78-83-1 | TCI AMERICA [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. Showing Compound 2-Methyl-1-propanol (FDB003274) - FooDB [foodb.ca]

- 8. 2-Methyl-1-propanol | 78-83-1 [chemicalbook.com]

- 9. 2-Methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 10. dataintelo.com [dataintelo.com]

- 11. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

- 15. chemicalbook.com [chemicalbook.com]

- 16. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-propanol from Isobutyraldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-propanol, a crucial platform chemical and solvent, through the catalytic hydrogenation of isobutyraldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental reaction mechanisms, compares various catalytic systems, and offers a detailed, field-proven experimental protocol. The emphasis is on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Methyl-1-propanol

2-Methyl-1-propanol, commonly known as isobutanol, is a four-carbon branched-chain alcohol with the chemical formula (CH₃)₂CHCH₂OH[1]. It serves as a versatile solvent in the production of coatings, and as a key intermediate in the synthesis of various esters, plasticizers, and flotation agents[2]. In the pharmaceutical industry, its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs). The primary industrial route to 2-methyl-1-propanol involves the hydroformylation of propylene to produce a mixture of n-butyraldehyde and isobutyraldehyde, followed by the separation and subsequent hydrogenation of the isobutyraldehyde isomer[3][4]. This guide will focus specifically on the critical hydrogenation step that converts isobutyraldehyde to 2-methyl-1-propanol.

The Core Chemistry: Hydrogenation of Isobutyraldehyde

The conversion of isobutyraldehyde to 2-methyl-1-propanol is a classic example of carbonyl group reduction, specifically a catalytic hydrogenation reaction. This process involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond of the aldehyde functional group in the presence of a catalyst.

The overall balanced chemical equation for this reaction is:

(CH₃)₂CHCHO + H₂ → (CH₃)₂CHCH₂OH

Reaction Mechanism and Thermodynamics

The hydrogenation of aldehydes is a thermodynamically favorable process, driven by the conversion of a relatively weak pi bond in the carbonyl group and a stable H-H bond into two stronger sigma bonds (C-H and O-H). The reaction mechanism on the surface of a heterogeneous catalyst generally follows the Langmuir-Hinshelwood model[5]. This involves the following key steps:

-

Adsorption: Both isobutyraldehyde and hydrogen molecules adsorb onto the active sites of the catalyst surface.

-

Dissociation: The adsorbed hydrogen molecule dissociates into atomic hydrogen.

-

Hydrogenation: The adsorbed isobutyraldehyde molecule undergoes stepwise addition of the adsorbed hydrogen atoms to the carbonyl carbon and oxygen.

-